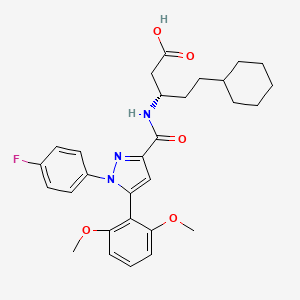

APJ receptor agonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34FN3O5 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

(3S)-5-cyclohexyl-3-[[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C29H34FN3O5/c1-37-25-9-6-10-26(38-2)28(25)24-18-23(32-33(24)22-15-12-20(30)13-16-22)29(36)31-21(17-27(34)35)14-11-19-7-4-3-5-8-19/h6,9-10,12-13,15-16,18-19,21H,3-5,7-8,11,14,17H2,1-2H3,(H,31,36)(H,34,35)/t21-/m0/s1 |

InChI Key |

CPULTTQFADDSLA-NRFANRHFSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)O |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC(CCC4CCCCC4)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APJ Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Apelin Receptor (APJ), a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, primarily apelin and Elabela, constitute a critical signaling system with pleiotropic physiological roles. This system is a key regulator of cardiovascular function, fluid homeostasis, and energy metabolism, making it a promising therapeutic target for a range of disorders, including heart failure, pulmonary arterial hypertension, and diabetes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of APJ receptor agonists. It details the canonical G protein-dependent and independent signaling cascades, explores the concept of biased agonism, presents quantitative data for various agonists, and furnishes detailed protocols for key experimental assays.

Introduction to the Apelin/APJ System

The APJ receptor, encoded by the APLNR gene, was initially identified as an orphan receptor due to its sequence homology with the angiotensin II type 1 receptor (AT1R). The subsequent discovery of its endogenous ligand, apelin, unveiled a complex signaling network. Apelin is synthesized as a prepropeptide that is cleaved into several active fragments, with apelin-13 and apelin-36 being among the most studied isoforms. More recently, Elabela/Toddler was identified as a second endogenous ligand for the APJ receptor. Activation of the APJ receptor by its agonists initiates a cascade of intracellular events that are central to its physiological and pathological functions.[1]

G Protein-Dependent Signaling Pathways

Upon agonist binding, the APJ receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gαi/o and Gαq/11 families.[1][2]

Gαi/o-Mediated Signaling

The coupling of the APJ receptor to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This inhibition of the cAMP/Protein Kinase A (PKA) pathway is a hallmark of APJ receptor activation.[2]

Furthermore, the Gβγ subunits released upon Gαi/o activation can stimulate various downstream effectors, including Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC). This cascade, along with other signaling intermediates, contributes to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2][3]

Gαq/11-Mediated Signaling

In some cellular contexts, the APJ receptor can also couple to Gαq/11 proteins. This interaction activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC.

The activation of these G protein-dependent pathways culminates in a variety of cellular responses, including vasodilation through the activation of endothelial nitric oxide synthase (eNOS), positive inotropy in cardiomyocytes, and regulation of cell proliferation and survival.[1][2][3]

β-Arrestin-Mediated Signaling and Receptor Regulation

Beyond G protein-mediated signaling, β-arrestins play a crucial role in the mechanism of action of APJ receptor agonists.

Receptor Desensitization and Internalization

Prolonged agonist exposure leads to the phosphorylation of the intracellular domains of the APJ receptor by G protein-coupled receptor kinases (GRKs).[4][5] This phosphorylation promotes the recruitment of β-arrestins to the receptor.[2] The binding of β-arrestin sterically hinders further G protein coupling, leading to receptor desensitization.

Subsequently, the β-arrestin-receptor complex is targeted for internalization via clathrin-coated pits in a dynamin-dependent manner.[4][5] Following internalization, the receptor can be either dephosphorylated and recycled back to the cell surface or targeted for lysosomal degradation.

G Protein-Independent Signaling

β-arrestins also function as signal transducers, initiating G protein-independent signaling cascades. Upon recruitment to the APJ receptor, β-arrestins can act as scaffolds for various signaling proteins, including components of the MAPK cascade, leading to a sustained phase of ERK1/2 activation.[1] This β-arrestin-mediated signaling is implicated in long-term cellular responses such as gene expression and cell migration.

Biased Agonism at the APJ Receptor

Biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This concept holds significant therapeutic promise, as it allows for the design of drugs that selectively engage beneficial signaling pathways while avoiding those that mediate adverse effects.

For the APJ receptor, agonists can exhibit bias towards either G protein-mediated signaling or β-arrestin recruitment.[6] For instance, some synthetic agonists have been developed to be G protein-biased, aiming to harness the beneficial cardiovascular effects of Gαi activation while minimizing the potential for adverse effects associated with β-arrestin signaling, such as cardiac hypertrophy.[7] The characterization of such biased agonists relies on comparing their potency and efficacy across different signaling assays, such as cAMP inhibition (G protein-dependent) and β-arrestin recruitment.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: APJ Receptor Signaling Pathways.

Caption: Key Experimental Workflows.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of various APJ receptor agonists.

Table 1: Binding Affinities of APJ Receptor Agonists

| Compound | Species | Assay Type | Ki (nM) | pKi | Reference |

| Apelin-13 | Human | Radioligand Displacement ([¹²⁵I]apelin-13) | 0.7 | 9.15 | [8] |

| (Pyr¹)-apelin-13 | Human | Radioligand Displacement ([³H]apelin-13) | - | - | [9] |

| BMS-986224 | Human | Radioligand Displacement ([³H]apelin-13) | 0.074 | - | [10] |

| MM 07 | Human | Radioligand Displacement | 172 | - | [11] |

| CMF-019 | Human | Radioligand Displacement | - | 8.58 | [10][11] |

| CMF-019 | Rat | Radioligand Displacement | - | 8.49 | [10][11] |

| CMF-019 | Mouse | Radioligand Displacement | - | 8.71 | [10][11] |

| Compound 21 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 36 | - | [1] |

| Compound 22 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 38 | - | [1] |

| Compound 25 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 54 | - | [1] |

| Compound 36 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 60 | - | [1] |

| Compound 37 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 59 | - | [1] |

Table 2: Functional Potencies of APJ Receptor Agonists

| Compound | Assay | Species | EC₅₀ (nM) | pEC₅₀ | IC₅₀ (nM) | pIC₅₀ | Reference |

| Apelin-13 | cAMP Inhibition | Human | 0.05 | 10.3 | - | - | [8] |

| Apelin-13 | β-Arrestin Recruitment | - | - | - | - | - | |

| Apelin-17 | β-Arrestin Recruitment | - | - | 8.333 | - | - | [12] |

| pGlu¹-apelin-13 | cAMP Inhibition | - | - | - | - | 7.978 | [12] |

| Apelin-36 | cAMP Inhibition | - | - | - | - | 7.865 | [12] |

| Elabela-21 | cAMP Inhibition | - | - | - | - | 7.589 | [12] |

| Elabela-32 | cAMP Inhibition | - | - | - | - | 7.59 | [12] |

| BMS-986224 | cAMP Inhibition | Human | 0.02 | - | - | - | [9] |

| ML233 | β-Arrestin Recruitment | - | 3700 | - | - | - | [11][13] |

| CMF-019 | Gαi Signaling | - | - | - | - | - | [1] |

| Elabela(19-32) | Gαi1 Activation | 8.6 | [11] | ||||

| Elabela(19-32) | β-arrestin-2 Signaling | 166 | [11] | ||||

| K17F | β-arrestin 1 Recruitment | 17 | [2] | ||||

| K17F | β-arrestin 2 Recruitment | 14 | [2] | ||||

| K16P | β-arrestin 1 Recruitment | 71 | [2] | ||||

| K16P | β-arrestin 2 Recruitment | 68 | [2] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human APJ receptor.

-

Assay Buffer: Typically, 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-Apelin-13 is commonly used.

-

Procedure: a. In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[14]

cAMP Inhibition Assay

Objective: To measure the ability of an APJ receptor agonist to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the APJ receptor.[6]

-

Procedure: a. Seed the cells in a 96- or 384-well plate and incubate overnight. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the APJ receptor agonist. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.

Methodology (BRET-based):

-

Cell Culture and Transfection: Co-transfect HEK293 cells with constructs encoding the APJ receptor fused to a yellow fluorescent protein (YFP) and β-arrestin fused to a Renilla luciferase (Rluc).[2]

-

Procedure: a. Plate the transfected cells in a white, opaque 96-well plate. b. Replace the medium with a suitable assay buffer (e.g., PBS). c. Add the luciferase substrate (e.g., coelenterazine). d. Add varying concentrations of the APJ receptor agonist. e. Measure the light emission at wavelengths corresponding to both Rluc and YFP.

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the agonist concentration to determine the EC₅₀ value.[2]

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure the activation of the ERK1/2 signaling pathway.

Methodology:

-

Cell Culture and Serum Starvation: Culture APJ-expressing cells to near confluence and then serum-starve them overnight to reduce basal ERK1/2 phosphorylation.[15]

-

Procedure: a. Stimulate the cells with varying concentrations of the APJ receptor agonist for a specific time course (e.g., 5, 15, 30 minutes). b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. e. Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). f. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip the membrane and re-probe with an antibody for total ERK1/2 to control for protein loading.[15]

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and plot the fold change over basal against the agonist concentration to determine the EC₅₀ value.[15]

Conclusion

The APJ receptor and its agonists represent a dynamic and multifaceted signaling system with significant therapeutic potential. A thorough understanding of the intricate mechanisms of action, including G protein-dependent and -independent pathways, as well as the nuances of biased agonism, is paramount for the rational design and development of novel therapeutics targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in their efforts to further elucidate the pharmacology of the APJ receptor and translate these findings into clinical applications.

References

- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 7. dovepress.com [dovepress.com]

- 8. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. ahajournals.org [ahajournals.org]

- 10. probechem.com [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Structure-guided discovery of a single-domain antibody agonist against human apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the APJ Receptor Agonist 6 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Its endogenous ligands, apelin and Elabela, modulate a complex network of intracellular signaling pathways, influencing physiological processes such as cardiac contractility, blood pressure regulation, angiogenesis, and glucose metabolism.[1][2] The development of synthetic agonists, such as APJ receptor agonist 6, offers the potential for more stable and targeted therapeutic interventions. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways of APJ Receptor Agonism

Activation of the APJ receptor by agonists, including this compound, initiates a cascade of intracellular events mediated by both G protein-dependent and β-arrestin-dependent pathways. This dual signaling capacity allows for a nuanced regulation of cellular responses and presents opportunities for the development of biased agonists that selectively activate beneficial pathways.

G Protein-Dependent Signaling

The APJ receptor primarily couples to inhibitory G proteins of the Gαi/o family.[1] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both components then modulate the activity of downstream effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA) and its downstream targets.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate the PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and metabolism.[1] Akt, a serine/threonine kinase, phosphorylates a variety of substrates, including endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO), a potent vasodilator.[1]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: APJ receptor activation can also stimulate the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.[1] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.

β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestins.[2] While initially known for their role in receptor desensitization and internalization, β-arrestins also act as scaffold proteins, initiating a second wave of G protein-independent signaling.[4]

-

Receptor Desensitization and Internalization: β-arrestin binding to the phosphorylated receptor sterically hinders further G protein coupling and targets the receptor for clathrin-mediated endocytosis. This process is crucial for regulating the duration and intensity of G protein signaling.

-

Scaffolding for Downstream Kinases: β-arrestins can scaffold various kinases, including members of the MAPK cascade like ERK1/2, leading to sustained activation of these pathways in intracellular compartments.[1] This β-arrestin-mediated ERK activation can have distinct downstream consequences compared to G protein-mediated activation.

The balance between G protein and β-arrestin signaling, often referred to as "biased agonism," is a key area of research in APJ receptor pharmacology. Agonists may preferentially activate one pathway over the other, leading to distinct physiological outcomes.[3]

Quantitative Analysis of this compound and Analogs

The following tables summarize the in vitro pharmacological profile of this compound (also referred to as compound 9) and a selection of its structural analogs. This data highlights the potency and efficacy of these compounds in activating key signaling pathways downstream of the APJ receptor.

Table 1: Binding Affinity and Functional Potency of this compound and Analogs [5][6]

| Compound | Binding Affinity (Ki, μM) | Calcium Mobilization (EC50, μM) | cAMP Inhibition (EC50, μM) | β-Arrestin Recruitment (EC50, μM) |

| This compound (9) | 1.3 | 0.070 | 0.097 | 0.063 |

| Analog 11 | - | - | 0.281 | > 2 |

| Analog 12 | - | - | - | > 2 |

| Analog 13 | - | - | 0.238 | > 2 |

| Analog 14 | - | - | 0.518 | > 2 |

| Analog 21 | 0.036 | - | 0.118 | < 0.5 |

| Analog 22 | 0.038 | - | 0.157 | < 0.5 |

| Analog 23 | 0.172 | - | 0.246 | < 0.5 |

| Analog 25 | 0.054 | - | 0.283 | < 0.5 |

Data presented as mean values. The "-" indicates data not available in the cited sources.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in APJ receptor signaling and its investigation, the following diagrams have been generated using the Graphviz DOT language.

Caption: APJ Receptor Signaling Cascade.

Caption: Workflow for cAMP Accumulation Assay.

Caption: Workflow for β-Arrestin Recruitment Assay.

Detailed Methodologies for Key Experiments

The following protocols provide a detailed framework for assessing the signaling profile of APJ receptor agonists. These are generalized protocols and may require optimization based on specific cell lines and laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the APJ receptor.[7]

1. Materials:

-

CHO-K1 cells stably expressing the human APJ receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-Apelin-13.

-

Non-specific binding control: 1 µM unlabeled Apelin-13.

-

Test compound: this compound at various concentrations.

-

GF/C filter plates pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

2. Protocol:

-

Prepare cell membranes from CHO-K1-APJ cells by homogenization and centrifugation. Resuspend the membrane pellet in membrane preparation buffer and determine protein concentration.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of either assay buffer (for total binding), non-specific binding control, or test compound.

-

Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[8][9]

1. Materials:

-

CHO-K1 cells stably expressing the human APJ receptor.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS.

-

Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound at various concentrations.

-

cAMP detection kit (e.g., HTRF-based kit).

2. Protocol:

-

Seed CHO-K1-APJ cells into a 384-well plate and incubate overnight.

-

Aspirate the culture medium and add stimulation buffer.

-

Add varying concentrations of the test compound to the wells.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

-

Incubate the plate for 30 minutes at room temperature.

-

Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Generate a dose-response curve and calculate the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.[4][10]

1. Materials:

-

PathHunter β-Arrestin CHO-K1 cells stably expressing the human APJ receptor.

-

Cell plating reagent.

-

Test compound: this compound at various concentrations.

-

PathHunter detection reagents.

2. Protocol:

-

Seed the PathHunter cells into a 384-well white, clear-bottom plate and incubate overnight.

-

Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

Add the test compound to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the dose-response curve and determine the EC₅₀ for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the ERK1/2 signaling pathway by detecting the phosphorylation of ERK1/2.[11][12]

1. Materials:

-

HEK293 cells transiently or stably expressing the human APJ receptor.

-

Serum-free cell culture medium.

-

Test compound: this compound at various concentrations and for different time points.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

2. Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for at least 4 hours prior to stimulation.

-

Treat the cells with the test compound for the desired time points (e.g., 5, 10, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Conclusion

This compound demonstrates potent activation of the APJ receptor through both G protein-dependent and β-arrestin-dependent signaling pathways. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this and other APJ receptor agonists. A thorough understanding of the intricate signaling network of the APJ receptor is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles for cardiovascular and metabolic diseases. The visualization of these pathways and workflows aims to clarify these complex interactions and guide future research endeavors in this exciting field.

References

- 1. jicrcr.com [jicrcr.com]

- 2. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Targets of APJ Receptor Agagonist 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known downstream targets of the novel Apelin (APJ) receptor agonist, referred to herein as "APJ receptor agonist 6" (also known as compound 9). The activation of the APJ receptor, a class A G-protein coupled receptor (GPCR), by its agonists initiates a cascade of intracellular signaling events with significant therapeutic potential in cardiovascular and metabolic diseases. This document details the key downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Core Downstream Signaling Pathways

This compound elicits its cellular effects primarily through the engagement of two major signaling arms downstream of the APJ receptor: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

-

Gαi/o-Protein Coupled Pathway: Upon agonist binding, the APJ receptor couples to inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, G-protein activation can also lead to the release of intracellular calcium stores.

-

β-Arrestin Pathway: this compound also promotes the recruitment of β-arrestin to the activated receptor. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G-protein-independent signaling cascades.

These initial signaling events subsequently trigger a series of downstream kinase cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in key functional assays, as determined in CHO-K1 cells stably expressing the human APJ receptor.[1]

| Downstream Target/Event | Assay Type | EC50 (µM) |

| Calcium Mobilization | FLIPR Calcium Assay | 0.070 |

| cAMP Inhibition | cAMP Assay | 0.097 |

| β-Arrestin Recruitment | PathHunter β-Arrestin Assay | 0.063 |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.

Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow:

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human APJ receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight to allow for attachment.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

FLIPR Measurement: The cell plate and the compound plate are placed into the FLIPR instrument. The instrument is programmed to add the agonist to the cell plate and simultaneously record fluorescence intensity at regular intervals.

-

Data Analysis: The change in fluorescence intensity over baseline is calculated and plotted against the agonist concentration. The EC50 value is determined by fitting the data to a four-parameter logistic equation.

cAMP Inhibition Assay

This protocol details the measurement of the inhibition of forskolin-stimulated cAMP production by this compound.

Methodology:

-

Cell Culture: CHO-K1 cells expressing the human APJ receptor are cultured as described for the calcium mobilization assay.

-

Agonist and Forskolin Treatment: Cells are pre-incubated with various concentrations of this compound for a short period. Subsequently, cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit.

-

Data Analysis: The level of cAMP production is normalized to the forskolin-only control. The percentage of inhibition is plotted against the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter)

This protocol describes the quantification of β-arrestin recruitment to the APJ receptor upon stimulation with this compound using the PathHunter eXpress GPCR Assay.

Experimental Workflow:

Methodology:

-

Cell Culture: PathHunter CHO-K1 cells, which co-express the APJ receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase, are seeded in a white, opaque 96-well plate.[1]

-

Agonist Treatment: Serial dilutions of this compound are added to the cells, and the plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[1]

-

Detection: The PathHunter detection reagents, containing the substrate for β-galactosidase, are added to the wells, and the plate is incubated for 60 minutes at room temperature.

-

Signal Measurement: The chemiluminescent signal, generated upon complementation of the β-galactosidase fragments, is measured using a plate reader.

-

Data Analysis: The luminescence signal is plotted against the agonist concentration, and the EC50 value is calculated.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol provides a general method for assessing the phosphorylation of ERK1/2 in response to this compound.

Methodology:

-

Cell Culture and Starvation: A suitable cell line endogenously or exogenously expressing the APJ receptor (e.g., HEK293 or primary endothelial cells) is cultured to near confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are treated with various concentrations of this compound for a defined period (e.g., 5-15 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold change in phosphorylation.

Akt Phosphorylation Assay (Western Blot)

This protocol outlines a general method for detecting the phosphorylation of Akt at Ser473, a key indicator of PI3K/Akt pathway activation.

Methodology:

The methodology for the Akt phosphorylation assay is analogous to the ERK1/2 phosphorylation assay, with the following key differences in the immunoblotting step:

-

Primary Antibodies: A primary antibody specific for phosphorylated Akt (p-Akt, Ser473) is used, followed by stripping and re-probing with an antibody for total Akt.

Downstream Gene Expression Analysis (qPCR)

This protocol provides a framework for investigating the effect of this compound on the expression of downstream target genes using quantitative real-time PCR (qPCR). Potential target genes regulated by the apelin/APJ system include those involved in angiogenesis (e.g., VEGFA), inflammation (e.g., IL6, TNF), and cardiovascular homeostasis (e.g., NOS3).

Experimental Workflow:

Methodology:

-

Cell Treatment: Appropriate cells are treated with this compound at various concentrations and for different time points.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a qPCR instrument, a suitable qPCR master mix (e.g., containing SYBR Green), and primers specific for the target and reference genes.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to a stable reference gene.

Conclusion

This compound is a potent activator of the APJ receptor, engaging both G-protein and β-arrestin signaling pathways. The immediate downstream consequences of this activation include the inhibition of cAMP production, mobilization of intracellular calcium, and recruitment of β-arrestin. These initial events are known to trigger further downstream signaling through the PI3K/Akt and MAPK/ERK pathways, ultimately leading to changes in cellular function and gene expression. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced downstream effects of this promising therapeutic agent. Further studies are warranted to fully elucidate the complete downstream target profile of this compound and its therapeutic implications.

References

Unveiling the Pharmacodynamics of APJ Receptor Agonist 6: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacodynamics of APJ receptor agonist 6, also known as compound 9.[1][2] This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration of apelin receptor (APJ) targeted therapies. Here, we delve into the quantitative measures of its activity, the signaling cascades it initiates, and the experimental frameworks used to elucidate its function.

The apelin receptor, a class A G protein-coupled receptor (GPCR), is a key player in cardiovascular regulation and other physiological processes.[3][4][5] Its activation by endogenous ligands like apelin triggers a cascade of intracellular events that are of significant therapeutic interest for conditions such as heart failure and pulmonary hypertension.[3][4][6] this compound has emerged as a potent synthetic agonist, and understanding its pharmacodynamic profile is crucial for its continued development.

Quantitative Pharmacodynamic Profile

This compound demonstrates potent activity at the apelin receptor, engaging multiple downstream signaling pathways. The following table summarizes the key quantitative parameters that define its pharmacodynamic profile.[1][2]

| Parameter | Value (µM) | Assay Type |

| K_i | 1.3 | Competitive Binding Assay |

| EC_50 (Calcium Mobilization) | 0.070 | Calcium Mobilization Assay |

| EC_50 (cAMP Inhibition) | 0.097 | cAMP Accumulation Assay |

| EC_50 (β-arrestin Recruitment) | 0.063 | β-arrestin Recruitment Assay |

Table 1: Quantitative Pharmacodynamics of this compound.[1][2]

Signaling Pathways and Mechanism of Action

Activation of the APJ receptor by an agonist initiates a signaling cascade primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This G protein-dependent signaling is a hallmark of apelin receptor activation and is associated with beneficial effects such as vasodilation.[3]

Simultaneously, agonist binding can also trigger β-arrestin-dependent signaling pathways.[3][5] This can lead to receptor internalization and desensitization, as well as the activation of other signaling molecules like ERK (extracellular signal-regulated kinase). The ability of this compound to potently induce β-arrestin recruitment, as indicated by its low EC50 value, suggests it is a robust activator of this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. jicrcr.com [jicrcr.com]

- 4. jicrcr.com [jicrcr.com]

- 5. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure-Activity Relationship of Benzimidazole-Carboxylic Acid Amide APJ Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a key class of APJ receptor agonists: the benzimidazole-carboxylic acid amide series. The focus is on the potent, G protein-biased agonist CMF-019, which serves as a benchmark for this chemical scaffold. This document details the quantitative pharmacological data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.

Introduction to APJ Receptor and Biased Agonism

The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela, are critical regulators of the cardiovascular system. Activation of the APJ receptor elicits a range of physiological effects, including increased cardiac contractility, vasodilation, and angiogenesis, making it a promising therapeutic target for conditions such as heart failure and pulmonary arterial hypertension.

A key concept in APJ receptor pharmacology is biased agonism , where a ligand preferentially activates one downstream signaling pathway over another. The APJ receptor primarily signals through two pathways:

-

Gαi-protein pathway: This pathway is generally associated with the desired therapeutic effects, such as improved cardiac function.

-

β-arrestin pathway: Activation of this pathway can lead to receptor desensitization, internalization, and potentially adverse effects like cardiac hypertrophy.

Therefore, the development of G protein-biased APJ agonists, which selectively activate the Gαi pathway while minimizing β-arrestin recruitment, is a major goal in drug discovery. The benzimidazole-carboxylic acid amide series, exemplified by CMF-019, represents a significant advancement in achieving this goal with small-molecule agonists.

Core Scaffold and Structure-Activity Relationship (SAR)

The core structure of this series is a substituted benzimidazole-carboxylic acid amide. The compound CMF-019, originating from a Sanofi patent, is a well-characterized example and a potent, G protein-biased APJ agonist.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for CMF-019 and the endogenous ligand, [Pyr¹]apelin-13, for comparison.

Table 1: Binding Affinity of CMF-019 at APJ Receptor

| Compound | Species | pKi (± SEM) |

| CMF-019 | Human | 8.58 (± 0.04) |

| CMF-019 | Rat | 8.49 (± 0.04) |

| CMF-019 | Mouse | 8.71 (± 0.06) |

Data from Read C, et al. (2016).[1]

Table 2: Functional Potency and Bias of CMF-019

| Compound | Assay | pD2 (± SEM) | Bias Factor (vs. [Pyr¹]apelin-13) |

| CMF-019 | Gαi (cAMP) | 10.00 (± 0.13) | ~400 (vs. β-arrestin) |

| β-arrestin Recruitment | 6.65 (± 0.15) | ||

| Receptor Internalization | 6.16 (± 0.21) | ~6000 (vs. internalization) | |

| [Pyr¹]apelin-13 | Gαi (cAMP) | 9.34 (± 0.15) | |

| β-arrestin Recruitment | 8.65 (± 0.10) | ||

| Receptor Internalization | 9.28 (± 0.10) |

Data from Read C, et al. (2016).[1]

Key SAR Observations:

-

High Affinity: CMF-019 demonstrates high, nanomolar affinity for the human, rat, and mouse APJ receptors.[1]

-

G Protein Bias: CMF-019 is a highly G protein-biased agonist, with a potency for the Gαi pathway that is approximately 400-fold greater than for β-arrestin recruitment and 6000-fold greater than for receptor internalization when compared to the endogenous ligand.[1]

-

Carboxylic Acid Moiety: The carboxylic acid group on the hexanoic acid side chain is crucial for activity. Conversion to various amides results in a loss of activity, suggesting this group plays a key role in receptor interaction and activation.

-

Benzimidazole Core: The substituted benzimidazole core serves as a rigid scaffold for the presentation of key pharmacophoric elements.

-

Thiophene and Pentyl Groups: The thiophen-2-ylmethyl group at the 2-position and the pentan-3-yl group at the 1-position of the benzimidazole are important for binding and agonist activity.

Signaling Pathways and Experimental Workflows

APJ Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by APJ receptor activation.

Caption: APJ Receptor Signaling Pathways.

Experimental Workflow for APJ Agonist Characterization

The diagram below outlines a typical workflow for the in vitro characterization of novel APJ receptor agonists.

Caption: In Vitro Characterization Workflow.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the APJ receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the APJ receptor (e.g., CHO-K1 cells stably expressing human APJ, or heart tissue homogenates).

-

Radioligand: [¹²⁵I]-[Pyr¹]apelin-13.

-

Non-specific binding control: High concentration of unlabeled apelin-13.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional potency (EC50) of test compounds in activating the Gαi signaling pathway.

Materials:

-

Cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, LANCE, or GloSensor-based).

-

Cell culture medium and reagents.

-

384-well plates.

-

Plate reader compatible with the chosen assay kit.

Protocol:

-

Seed the cells in 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound to the cells and incubate for a short period.

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen kit.

-

Measure the signal on a plate reader.

-

Plot the data as a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

Objective: To measure the functional potency (EC50) of test compounds in recruiting β-arrestin to the APJ receptor.

Materials:

-

Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter or Tango assay systems), co-expressing the APJ receptor and a β-arrestin fusion protein.

-

Assay-specific substrate and detection reagents.

-

Cell culture medium and reagents.

-

384-well plates.

-

Luminometer or plate reader compatible with the assay system.

Protocol:

-

Seed the β-arrestin reporter cells in 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells.

-

Incubate the plates for a defined period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for a further period at room temperature to allow for signal development.

-

Measure the luminescent or fluorescent signal on a plate reader.

-

Plot the data as a dose-response curve to determine the EC50 value for β-arrestin recruitment.

Conclusion

The benzimidazole-carboxylic acid amide scaffold, represented by the G protein-biased agonist CMF-019, is a highly promising starting point for the development of novel APJ receptor-targeted therapeutics. The detailed SAR and pharmacological data presented in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to design and characterize new analogs with improved potency, selectivity, and pharmacokinetic properties. The pursuit of biased agonists like CMF-019 holds the potential to unlock the full therapeutic benefits of APJ receptor activation while minimizing unwanted side effects, ultimately leading to safer and more effective treatments for cardiovascular and other related diseases.

References

The Role of APJ Receptor Agonist 6 (AMG 986/Azelaprag) in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, particularly heart failure.[1][2] Its endogenous ligands, apelin and Elabela, exert beneficial effects on cardiovascular homeostasis, including positive inotropic effects, vasodilation, and anti-remodeling properties.[3] However, the therapeutic potential of native apelin peptides is limited by their short half-life.[4][5] This has driven the development of potent, selective, and orally bioavailable small-molecule APJ receptor agonists.

This technical guide focuses on a prominent small-molecule APJ receptor agonist, referred to herein as APJ Receptor Agonist 6, which is identified in the scientific literature as AMG 986 (also known as Azelaprag) .[6][7] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows. While other small-molecule APJ agonists exist, such as the pyrazole-based compound 9, this guide will concentrate on AMG 986 due to the extensive preclinical and clinical data available in the context of cardiovascular disease.[8]

Mechanism of Action and Signaling Pathways

This compound (AMG 986) is a full agonist of the apelin receptor.[6] Upon binding to the APJ receptor, it triggers a cascade of intracellular signaling events that are comparable to the endogenous ligand, pyr-apelin-13.[9] The primary signaling pathways activated by AMG 986 are mediated through both G protein-dependent and β-arrestin-dependent mechanisms.[10][11]

G Protein-Dependent Signaling: The APJ receptor is predominantly coupled to the inhibitory G protein, Gαi.[3][12] Activation of the APJ receptor by AMG 986 leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][13]

-

Activation of Downstream Kinases: This includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[3][9] These pathways are crucial for promoting cell survival, angiogenesis, and mediating the positive inotropic effects of APJ activation.[3][14]

β-Arrestin-Mediated Signaling: AMG 986 also potently recruits β-arrestin to the APJ receptor.[6][10] β-arrestin signaling is involved in receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades that contribute to the overall cellular response.[11] Some studies suggest that the beneficial effects on cardiac contractility are primarily G protein-mediated, while β-arrestin pathways might be involved in other processes like stretch-induced cardiac hypertrophy.[11]

The downstream effects of these signaling pathways contribute to the cardioprotective actions of AMG 986, which include enhanced cardiac contractility, vasodilation (leading to reduced afterload), and anti-fibrotic effects.[3][9][10]

Figure 1: Signaling pathway of this compound (AMG 986).

Quantitative Data

The following tables summarize the quantitative data for this compound (AMG 986) from in vitro and in vivo studies. Data for the related compound AM-8123 and the endogenous ligand pyr-apelin-13 are included for comparison where available.

Table 1: In Vitro Potency and Efficacy

| Compound | Assay | Species/System | Potency (EC50 / pEC50) | Efficacy | Reference(s) |

| AMG 986 | cAMP Inhibition | Human APJ | pEC50: 9.64 | Full Agonist | [6][13] |

| GTPγS Binding | Human APJ | pEC50: 9.54 | Full Agonist | [6][13] | |

| β-Arrestin Recruitment | Human APJ | pEC50: 9.61 | Full Agonist | [6][13] | |

| AM-8123 | cAMP Inhibition | Human APJ | pEC50: 9.44 | Full Agonist | [13] |

| GTPγS Binding | Human APJ | pEC50: 8.95 | Full Agonist | [13] | |

| β-Arrestin Recruitment | Human APJ | pEC50: 9.45 | Full Agonist | [13] | |

| pyr-apelin-13 | cAMP Inhibition | Human APJ | pEC50: 9.93 | Full Agonist | [13] |

| GTPγS Binding | Human APJ | pEC50: 8.10 | Full Agonist | [13] | |

| β-Arrestin Recruitment | Human APJ | pEC50: 8.96 | Full Agonist | [13] |

Table 2: Pharmacokinetic Properties

| Compound | Species | Route | T1/2 (h) | Oral Bioavailability (F%) | Reference(s) |

| AMG 986 | Rat | IV (0.5 mg/kg) | 2.4 | - | [7] |

| Rat | PO (2 mg/kg) | - | 73 | [7] | |

| Dog | IV (0.5 mg/kg) | 4.2 | - | [7] | |

| Dog | PO (2 mg/kg) | - | 97 | [7] | |

| AM-8123 | Rat | IV (0.5 mg/kg) | 2.0 | - | [13] |

| Rat | PO (2 mg/kg) | - | 44 | [13] | |

| Dog | IV (0.5 mg/kg) | 3.5 | - | [13] | |

| Dog | PO (2 mg/kg) | - | 84 | [13] |

Table 3: In Vivo Efficacy in Animal Models of Cardiovascular Disease

| Model | Species | Compound/Dose | Key Findings | Reference(s) |

| ZSF1 Rat (HFpEF model) | Rat | AMG 986 (1 mg/kg/min IV) | Increased cardiac reserve during dobutamine challenge; Increased stroke volume. | [10][13] |

| Myocardial Infarction | Rat | AMG 986 (acute infusion) | Increased ejection fraction. | [15] |

| Canine Heart Failure Model | Dog | AMG 986 (0.01 mg/kg) | 13% increase in ejection fraction with no change in heart rate or blood pressure. | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard practices described in the cited literature.

In Vitro Assays

Figure 2: Workflow for in vitro functional characterization of AMG 986.

1. cAMP Inhibition Assay (HTRF-based)

-

Objective: To measure the ability of AMG 986 to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to stimulation.

-

Materials:

-

CHO-K1 cells stably expressing the human APJ receptor.

-

Assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

-

Forskolin (stimulant).

-

AMG 986.

-

cAMP HTRF kit (e.g., from Cisbio).

-

384-well low-volume white plates.

-

-

Protocol:

-

Culture APJ-expressing CHO-K1 cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/well).

-

Prepare serial dilutions of AMG 986 in assay buffer.

-

Dispense cells into the 384-well plate.

-

Add AMG 986 dilutions and a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Add HTRF lysis buffer and detection reagents (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP analog).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the 665/620 ratio and plot against the log of the agonist concentration to determine the EC50 value.

-

2. [35S]GTPγS Binding Assay

-

Objective: To measure the activation of G proteins by the APJ receptor upon agonist binding.

-

Materials:

-

Membranes from cells overexpressing the human APJ receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP.

-

[35S]GTPγS.

-

AMG 986.

-

GF/B filter plates.

-

Scintillation counter.

-

-

Protocol:

-

Thaw cell membranes on ice.

-

In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and serial dilutions of AMG 986.

-

Add the cell membrane preparation to each well to initiate the reaction.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester, followed by washing with ice-cold wash buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

Plot the specific binding (total binding minus non-specific binding) against the log of the agonist concentration to determine EC50 and Emax.[1][16]

-

3. β-Arrestin Recruitment Assay (DiscoverX PathHunter)

-

Objective: To quantify the recruitment of β-arrestin to the APJ receptor following agonist stimulation.

-

Materials:

-

PathHunter cells co-expressing APJ tagged with ProLink and β-arrestin tagged with an Enzyme Acceptor (EA).

-

Cell plating reagent.

-

AMG 986.

-

PathHunter detection reagent kit.

-

White-walled, clear-bottom assay plates.

-

-

Protocol:

-

Plate the PathHunter cells in the assay plates and incubate overnight.

-

Prepare serial dilutions of AMG 986 in assay buffer.

-

Add the AMG 986 dilutions to the cells.

-

Incubate for 90 minutes at 37°C.

-

Add the PathHunter detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Read the chemiluminescent signal on a plate reader.

-

Plot the signal against the log of the agonist concentration to determine the EC50 value.[13][17]

-

In Vivo Animal Models of Heart Failure

Figure 3: General workflow for in vivo evaluation of AMG 986 in heart failure models.

1. Rat Model of Heart Failure Post-Myocardial Infarction (MI)

-

Objective: To evaluate the efficacy of AMG 986 in a model of heart failure with reduced ejection fraction (HFrEF) resulting from ischemic injury.

-

Protocol:

-

Anesthetize male Sprague-Dawley rats.

-

Intubate and mechanically ventilate the animals.

-

Perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by blanching of the anterior wall of the left ventricle.

-

Close the chest in layers and allow the animal to recover.

-

Allow heart failure to develop over a period of 4-6 weeks.

-

Administer AMG 986 or vehicle control (e.g., once daily by oral gavage) for the specified treatment duration.

-

Assess cardiac function using echocardiography or invasive pressure-volume loop analysis at baseline and end of treatment.[15][18]

-

2. Canine Model of Tachypacing-Induced Heart Failure

-

Objective: To assess the effects of AMG 986 in a large animal model that recapitulates many features of dilated cardiomyopathy.

-

Protocol:

-

Surgically implant a programmable pacemaker and a ventricular pacing lead on the epicardium of the right ventricle in adult mongrel dogs.

-

Allow a recovery period of approximately 2 weeks.

-

Initiate rapid ventricular pacing at a high rate (e.g., 220-240 beats per minute).

-

Continue pacing for 3-5 weeks until signs of congestive heart failure develop (e.g., ejection fraction < 35%).

-

Administer AMG 986 or vehicle control via the desired route (e.g., intravenous infusion or oral).

-

Monitor hemodynamic parameters, and assess cardiac function via echocardiography and/or invasive catheters.[4][10]

-

3. ZSF1 Rat Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

-

Objective: To test the efficacy of AMG 986 in a genetic model of HFpEF associated with metabolic syndrome.

-

Protocol:

-

Use obese male ZSF1 rats, which are homozygous for leptin receptor mutations and spontaneously develop obesity, insulin resistance, hypertension, and diastolic dysfunction.

-

Monitor the development of the HFpEF phenotype via echocardiography, typically starting around 10-20 weeks of age. Key parameters include the E/e' ratio (a measure of diastolic function) and a preserved ejection fraction (>50%).

-

Once the disease phenotype is established, begin treatment with AMG 986 or vehicle control.

-

Assess cardiac function and structure at the end of the treatment period. This can include echocardiography and invasive hemodynamic measurements to evaluate changes in diastolic function, cardiac reserve, and ventricular stiffness.[5][19]

-

Conclusion

This compound (AMG 986/Azelaprag) represents a significant advancement in the pursuit of novel therapies for cardiovascular disease, particularly heart failure. Its ability to potently and selectively activate the APJ receptor through both G protein and β-arrestin pathways translates into beneficial hemodynamic and anti-remodeling effects in preclinical models of both HFrEF and HFpEF. The favorable pharmacokinetic profile, including good oral bioavailability, makes it a viable candidate for chronic therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of targeting the apelin-APJ system. Continued investigation and clinical evaluation of AMG 986 and similar compounds are warranted to translate these promising preclinical findings into effective treatments for patients with heart failure.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Both male and female obese ZSF1 rats develop cardiac dysfunction in obesity-induced heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ZSF1 rat as animal model for HFpEF: Development of reduced diastolic function and skeletal muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptomic profiling of the canine tachycardia-induced heart failure model: global comparison to human and murine heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Ischemic Model of Heart Failure in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cosmobio.co.jp [cosmobio.co.jp]

- 18. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]

- 19. ahajournals.org [ahajournals.org]

The Role of APJ Receptor Agonist 6 in the Management of Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligand apelin have emerged as a promising therapeutic axis for the treatment of heart failure.[1][2] Activation of the APJ receptor exerts pleiotropic cardiovascular effects, including increased cardiac contractility, vasodilation, and anti-hypertrophic signaling.[3][4] However, the therapeutic utility of native apelin is limited by its short half-life.[5] This has spurred the development of small-molecule APJ receptor agonists with improved pharmacokinetic profiles. This technical guide provides an in-depth overview of a key next-generation APJ receptor agonist, referred to herein as Agonist 6 (a representative small-molecule agonist), and its implications for heart failure therapy. We will delve into its pharmacological profile, preclinical efficacy in relevant animal models, and the underlying signaling mechanisms.

Pharmacological Profile of APJ Receptor Agonists

A series of novel, orally bioavailable small-molecule APJ receptor agonists have been developed, including AMG 986, AM-8123, and BMS-986224. These compounds have been extensively characterized in vitro to determine their binding affinity and functional potency at the APJ receptor.

Table 1: In Vitro Pharmacology of Small-Molecule APJ Receptor Agonists

| Compound | Binding Affinity (Kd, nM) | cAMP Inhibition (EC50, nM) | Gα Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |

| AMG 986 | - | 0.23 | 0.29 | 0.25 |

| AM-8123 | - | 0.36 | 1.12 | 0.35 |

| BMS-986224 | 0.3 | 0.02 | - | - |

| (Pyr1)apelin-13 (endogenous ligand) | - | 0.12 | 7.94 | 1.10 |

Data compiled from multiple sources. EC50 values for AMG 986 and AM-8123 are presented as the negative log of the molar concentration (pEC50) in some reports and have been converted for this table. Dashes indicate data not available.

Preclinical Efficacy in Heart Failure Models

The therapeutic potential of APJ receptor agonists has been evaluated in various preclinical models of heart failure, including the ZSF1 rat model of heart failure with preserved ejection fraction (HFpEF) and the canine tachypacing-induced model of heart failure with reduced ejection fraction (HFrEF).

Table 2: In Vivo Efficacy of APJ Receptor Agonists in Preclinical Heart Failure Models

| Model | Compound | Dose | Key Findings |

| ZSF1 Rat (HFpEF) | AMG 986 | 1 mg/kg/min IV | Increased cardiac contractile reserve, ejection fraction, and stroke volume. Improved ventriculo-arterial coupling.[6] |

| Canine Tachypacing-Induced HFrEF | AMG 986 | - | Improved left ventricular contractile function without affecting heart rate.[6] |

| Rat Myocardial Infarction (HFrEF) | AM-8123 | 100 mg/kg PO | Sustained improvement in systolic function; decreased end-diastolic and end-systolic volumes. |

| Anesthetized Instrumented Rats | BMS-986224 | 1, 10, 100 µg/kg/min IV | Dose-dependent increase in stroke volume (up to ~20%) and cardiac output (up to ~15%) with no significant change in heart rate or mean arterial pressure.[7] |

Experimental Protocols

ZSF1 Rat Model of HFpEF

The ZSF1 obese rat is a well-established model that recapitulates many features of human HFpEF, including diastolic dysfunction, obesity, and hypertension.

-

Animals: Male ZSF1 obese rats and their lean littermates are typically used.

-

Disease Induction: The obese phenotype and associated cardiac dysfunction develop spontaneously with age due to a genetic mutation in the leptin receptor.

-

Agonist Administration: For acute studies, APJ receptor agonists like AMG 986 are administered via intravenous infusion (e.g., 1 mg/kg/min) following catheterization.[8]

-

Functional Assessment: Cardiac function is assessed using echocardiography to measure parameters such as ejection fraction, stroke volume, and diastolic function (E/e'). Invasive hemodynamic monitoring can also be employed to measure pressure-volume loops.

Canine Tachypacing-Induced HFrEF Model

This large animal model is characterized by the development of systolic dysfunction and cardiac remodeling, mimicking human HFrEF.

-

Animals: Mongrel dogs are commonly used.

-

Disease Induction: Heart failure is induced by chronic rapid ventricular pacing (e.g., 240 bpm for 3 weeks, followed by 220 bpm) via an implanted pacemaker.[9] This leads to a progressive decline in left ventricular ejection fraction to <35%.[9]

-

Agonist Administration: APJ receptor agonists are typically administered intravenously to assess acute effects on cardiac function.

-

Functional Assessment: Cardiac function is evaluated through echocardiography and invasive hemodynamics to measure left ventricular ejection fraction, dP/dtmax (a measure of contractility), and other relevant parameters.[9]

Signaling Pathways of the APJ Receptor

The APJ receptor signals through two primary pathways upon agonist binding: the Gαi-dependent pathway and the β-arrestin-dependent pathway. These pathways can have distinct and sometimes opposing effects on cardiomyocyte function.

Gαi-Mediated Signaling Pathway

The Gαi-mediated pathway is generally considered to be cardioprotective and responsible for the positive inotropic effects of APJ agonism.[10]

Caption: APJ Receptor Gαi-Mediated Signaling Pathway.

β-Arrestin-Mediated Signaling Pathway

In contrast to the Gαi pathway, β-arrestin-mediated signaling downstream of APJ has been implicated in pathological cardiac hypertrophy in response to mechanical stress.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | Stretch-Induced Biased Signaling in Angiotensin II Type 1 and Apelin Receptors for the Mediation of Cardiac Contractility and Hypertrophy [frontiersin.org]

- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 6. research.rug.nl [research.rug.nl]

- 7. ahajournals.org [ahajournals.org]

- 8. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]

The Role of APJ Receptor Agonists in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The APJ receptor, a G protein-coupled receptor, and its endogenous ligands, apelin and ELABELA (ELA), have emerged as critical regulators of angiogenesis. This technical guide provides an in-depth overview of the role of APJ receptor agonists in promoting new blood vessel formation. We will explore the downstream signaling pathways, present quantitative data on the pro-angiogenic effects of various agonists, and provide detailed experimental protocols for key in vitro angiogenesis assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the APJ receptor for pro- and anti-angiogenic therapies.

Introduction to the Apelin-APJ System

The apelin-APJ system consists of the APJ receptor (also known as APLNR) and its endogenous peptide ligands. The most well-characterized ligand is apelin, which is derived from a 77-amino acid preproprotein and processed into several active isoforms, including apelin-36, apelin-17, and apelin-13.[1][2] More recently, a second endogenous ligand, ELABELA (ELA) or Toddler, was discovered, playing a crucial role in embryonic development.[3][4] The expression of both APJ and its ligands in endothelial cells and their upregulation during hypoxia underscore their importance in vascular biology.[5] Activation of the APJ receptor by these agonists initiates a cascade of intracellular signaling events that drive the key processes of angiogenesis: endothelial cell proliferation, migration, and tube formation.[5][6]

Signaling Pathways in APJ-Mediated Angiogenesis

Upon agonist binding, the APJ receptor primarily couples to inhibitory G proteins (Gαi), leading to the activation of two major downstream signaling cascades crucial for angiogenesis: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.

-

PI3K/Akt Pathway: Activation of this pathway is a central event in APJ-mediated angiogenesis. Downstream of Gαi, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator and pro-angiogenic molecule. The PI3K/Akt pathway is essential for endothelial cell survival, proliferation, and migration.[7]

-

ERK/MAPK Pathway: The ERK/MAPK pathway is also significantly involved in the pro-angiogenic effects of APJ receptor activation. This pathway is known to regulate cell proliferation, differentiation, and survival. In the context of angiogenesis, ERK activation contributes to endothelial cell proliferation and migration.[8]

These signaling pathways ultimately converge on the cellular machinery that drives the distinct stages of angiogenesis.

Quantitative Effects of APJ Receptor Agonists on Angiogenesis

The pro-angiogenic effects of various APJ receptor agonists have been quantified in numerous in vitro studies. The following tables summarize the available data on the potency and efficacy of endogenous and synthetic agonists in promoting key angiogenic processes.

Table 1: Endothelial Cell Proliferation

| Agonist | Cell Type | Assay | Effective Concentration | EC50 / pD2 | Fold Change / % Increase | Citation(s) |

| Apelin-13 | HUVECs | Cell Counting | 100 ng/mL | ~2.26 x 10⁻⁸ M | Significant increase | [9][10] |

| Apelin-13 | HRMECs | MTS Assay | 100 ng/mL | - | Dose-dependent increase | [8] |

| Apelin-13 | RPE cells | MTT Assay | 10⁻⁸ M - 10⁻⁷ M | - | Significant increase | [2] |

| ELABELA (ELA) | HUVECs, EA.hy926 | CCK-8 | >0.01 µmol/L | - | Marked improvement in viability | [7] |

Table 2: Endothelial Cell Migration